molecular formula C19H16N6O2 B2541116 N-(4-Tolyl)-2-(7-oxo-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamid CAS No. 892476-76-5

N-(4-Tolyl)-2-(7-oxo-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamid

Katalognummer: B2541116
CAS-Nummer: 892476-76-5
Molekulargewicht: 360.377
InChI-Schlüssel: XRTGMBVJARFBKO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(7-oxo-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(p-tolyl)acetamide is a complex organic compound with a structure that suggests potential utility in a variety of chemical and biological contexts. This compound combines the distinctive properties of the triazolo and pyrimidinone cores, making it a subject of interest in medicinal chemistry and synthetic organic chemistry.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, this compound may be used as an intermediate for synthesizing more complex molecules or as a ligand in coordination chemistry due to its unique structural features.

Biology

In biological research, it could act as a probe for studying enzyme activity or receptor binding, leveraging its potential bioactivity.

Medicine

The compound may serve as a lead molecule in drug development, particularly for designing inhibitors of specific enzymes or receptors involved in disease pathways.

Industry

Industrial applications could include its use in developing advanced materials or as a catalyst in chemical reactions.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(7-oxo-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(p-tolyl)acetamide typically involves the construction of its triazolo and pyrimidinone frameworks through multistep organic reactions:

  • Formation of the Pyrimidinone Core: : This can be synthesized through the condensation of appropriate starting materials, often involving amines and carbonyl compounds under catalytic or non-catalytic conditions.

  • Introduction of the Triazolo Ring: : The construction of the triazole ring may involve cyclization reactions that use azide and alkyne derivatives in the presence of copper catalysts (click chemistry).

  • Final Assembly: : The coupling of the triazolo and pyrimidinone components usually proceeds via amidation reactions using acylating agents under controlled temperature and pH conditions.

Industrial Production Methods

In an industrial setting, the synthesis process would be scaled up, focusing on:

  • Cost-Effective Starting Materials: : Using cheaper and readily available raw materials.

  • Optimized Reaction Conditions: : Ensuring reactions are performed under conditions that maximize yield and purity, such as specific solvents, temperature, and pressure controls.

  • Automation: : Utilizing automated systems for mixing, heating, and reaction monitoring to ensure consistency and safety.

Analyse Chemischer Reaktionen

Types of Reactions it Undergoes

  • Oxidation: : The compound may undergo oxidation reactions, especially at the phenyl or methyl groups, using agents like potassium permanganate or chromium trioxide.

  • Reduction: : Reduction reactions could target the triazole or pyrimidinone rings, often employing reagents like lithium aluminum hydride.

  • Substitution: : Nucleophilic or electrophilic substitution reactions may occur at the aryl groups, facilitated by halogenation followed by substitution.

Common Reagents and Conditions

  • Oxidizing agents: : Potassium permanganate, chromium trioxide.

  • Reducing agents: : Lithium aluminum hydride, sodium borohydride.

  • Catalysts for substitutions: : Palladium, copper catalysts.

Major Products Formed

  • Oxidation: : Formation of carboxylic acids or quinones from phenyl or methyl groups.

  • Reduction: : Alcohols or amines from the reduction of the rings.

  • Substitution: : Various substituted aryl derivatives depending on the nucleophile or electrophile used.

Wirkmechanismus

The mechanism by which 2-(7-oxo-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(p-tolyl)acetamide exerts its effects may involve binding to specific molecular targets such as enzymes or receptors. This binding can modulate the activity of these proteins, thereby influencing biochemical pathways. The precise pathways and molecular targets would depend on the specific context of its use in research or therapeutic applications.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 7-oxo-3-phenyltriazolopyrimidine derivatives

  • N-arylacetamide derivatives

Each of these compounds may share structural motifs with 2-(7-oxo-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(p-tolyl)acetamide but differ in specific substituents or ring configurations.

Uniqueness

What sets 2-(7-oxo-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(p-tolyl)acetamide apart is the combined presence of the triazolo and pyrimidinone rings with the N-(p-tolyl)acetamide group. This combination endows it with unique chemical and possibly biological properties that are distinct from other similar compounds.

There you have it! From synthesis to applications, this compound offers a lot of intriguing possibilities. Hope you find this insightful.

Eigenschaften

IUPAC Name

N-(4-methylphenyl)-2-(7-oxo-3-phenyltriazolo[4,5-d]pyrimidin-6-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N6O2/c1-13-7-9-14(10-8-13)21-16(26)11-24-12-20-18-17(19(24)27)22-23-25(18)15-5-3-2-4-6-15/h2-10,12H,11H2,1H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRTGMBVJARFBKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CN2C=NC3=C(C2=O)N=NN3C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.